

Spectroscopic Characterization of 7-Hydroxy-4-methyl-1-indanone: A Technical Guide

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Compound of Interest

Compound Name: 7-Hydroxy-4-methyl-1-indanone

Cat. No.: B1367055

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This guide provides an in-depth analysis of the expected spectroscopic signature of **7-Hydroxy-4-methyl-1-indanone** (CAS No: 67901-82-0). As experimental spectra for this specific compound are not widely available in public databases, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By leveraging foundational spectroscopic principles and comparative data from the parent compound, 1-indanone, and other substituted analogs, we will construct a detailed and scientifically grounded forecast of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach emphasizes the causal relationships between molecular structure and spectral output, providing a robust framework for the identification and characterization of this and similar molecules.

Molecular Structure and Spectroscopic Overview

7-Hydroxy-4-methyl-1-indanone is a bicyclic aromatic ketone. Its structure comprises a benzene ring fused to a five-membered ring containing a ketone and two saturated carbons. The aromatic ring is substituted with a hydroxyl (-OH) group and a methyl (-CH₃) group. This specific arrangement of functional groups and substituents dictates a unique spectroscopic fingerprint, which we will explore in detail.

Caption: Molecular structure of **7-Hydroxy-4-methyl-1-indanone**.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ^1H NMR Spectrum

The proton NMR spectrum is predicted to show distinct signals for the aliphatic, aromatic, methyl, and hydroxyl protons. The chemical shifts are influenced by the electron-donating hydroxyl group and the weakly electron-donating methyl group, as well as the electron-withdrawing ketone.[\[1\]](#)[\[2\]](#)

Table 1: Predicted ^1H NMR Data for **7-Hydroxy-4-methyl-1-indanone** (in CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 10.0 - 11.0	s (broad)	1H	7-OH	Phenolic protons are typically broad and downfield; position is concentration-dependent.
~ 7.0 - 7.2	d	1H	H-5	Aromatic proton ortho to the methyl group.
~ 6.8 - 7.0	d	1H	H-6	Aromatic proton para to the methyl group and meta to the hydroxyl group.
~ 3.0 - 3.2	t	2H	H-3	Aliphatic protons β to the carbonyl group. Expected to be a triplet due to coupling with H-2.
~ 2.6 - 2.8	t	2H	H-2	Aliphatic protons α to the carbonyl group. Expected to be a triplet due to coupling with H-3.
~ 2.3 - 2.5	s	3H	4-CH ₃	Aromatic methyl protons typically appear in this region.

Rationale for Predictions: The predictions are based on standard chemical shift values with adjustments for substituent effects.[3][4]

- Aromatic Protons (H-5, H-6): The electron-donating hydroxyl group at C-7 will cause an upfield shift (to lower ppm) for the ortho (H-6) and para protons, while the methyl group at C-4 will also contribute a smaller upfield shift to its ortho (H-5) and para (H-6) protons. The combined effect places these protons in the specified range.
- Aliphatic Protons (H-2, H-3): Data for the parent 1-indanone shows protons at C-2 (~2.68 ppm) and C-3 (~3.13 ppm).[5] These values are expected to be largely unperturbed in the 7-hydroxy-4-methyl derivative as the substituents are distant. The protons at C-2 are adjacent to the electron-withdrawing carbonyl group, hence they are slightly downfield compared to typical aliphatic protons.
- Methyl Protons (4-CH₃): The signal for a methyl group attached to a benzene ring is characteristically found around 2.3-2.5 ppm.
- Hydroxyl Proton (7-OH): The chemical shift of a phenolic proton is highly variable and depends on solvent, concentration, and temperature. It is expected to be a broad singlet due to hydrogen bonding and exchange.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for **7-Hydroxy-4-methyl-1-indanone** (in CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment	Rationale
~ 205 - 208	C-1 (C=O)	Carbonyl carbon of a five-membered ring ketone.
~ 155 - 160	C-7	Aromatic carbon bearing the -OH group, significantly deshielded.
~ 140 - 145	C-3a	Quaternary aromatic carbon at the ring junction.
~ 135 - 140	C-4	Aromatic carbon bearing the -CH ₃ group.
~ 130 - 135	C-7a	Quaternary aromatic carbon at the ring junction, adjacent to the carbonyl.
~ 125 - 130	C-5	Aromatic CH carbon.
~ 115 - 120	C-6	Aromatic CH carbon, shielded by the ortho -OH group.
~ 36 - 38	C-2	Aliphatic CH ₂ carbon α to the carbonyl.
~ 25 - 28	C-3	Aliphatic CH ₂ carbon β to the carbonyl.
~ 18 - 22	4-CH ₃	Aromatic methyl carbon.

Rationale for Predictions: The predicted shifts are based on data for 1-indanone and known substituent chemical shift (SCS) effects.[\[5\]](#)

- Carbonyl Carbon (C-1): The carbonyl carbon of 1-indanone is observed around 207 ppm. This is not expected to change significantly.
- Aromatic Carbons: The hydroxyl group strongly deshields the carbon it is attached to (C-7) and shields the ortho (C-6, C-7a) and para (C-4) carbons. The methyl group causes a

smaller deshielding effect at its point of attachment (C-4) and minor shielding at the ortho and para positions. The final predicted shifts are a composite of these effects.

- **Aliphatic Carbons:** The aliphatic carbons (C-2, C-3) and the methyl carbon (4-CH₃) are predicted based on values from similar substituted indanones.[\[6\]](#)[\[7\]](#)

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Table 3: Predicted IR Absorption Bands for **7-Hydroxy-4-methyl-1-indanone** (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Vibration	Rationale
3400 - 3200	Strong, Broad	O-H stretch	Characteristic of a hydrogen-bonded phenolic hydroxyl group.
3100 - 3000	Medium	Aromatic C-H stretch	Typical for C-H bonds on a benzene ring.
2960 - 2850	Medium	Aliphatic C-H stretch	From the CH ₂ and CH ₃ groups.
~ 1690 - 1705	Strong	C=O stretch	The carbonyl of 1-indanone is at ~1710 cm ⁻¹ . ^[8] Conjugation with the aromatic ring lowers this frequency. The electron-donating -OH group may slightly lower it further. ^{[9][10]}
~ 1600, ~1470	Medium-Strong	C=C stretch	Aromatic ring skeletal vibrations.
~ 1250	Strong	C-O stretch	Phenolic C-O stretching vibration.

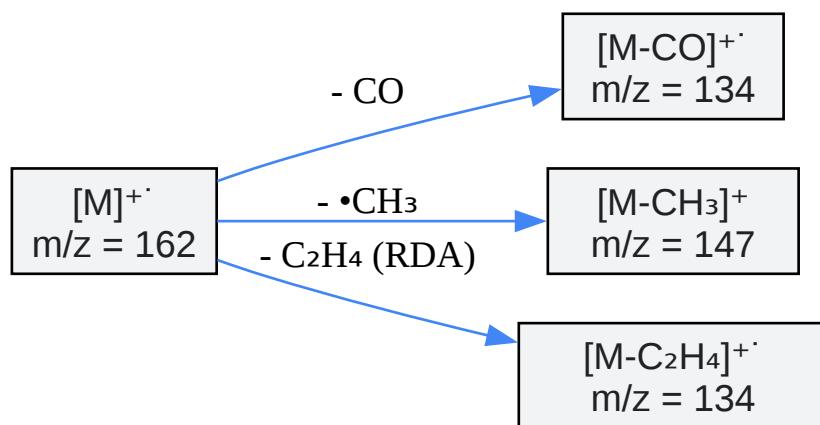
Rationale for Predictions: The key diagnostic peaks are the broad O-H stretch, the strong carbonyl (C=O) stretch, and the aromatic C=C stretches. The position of the carbonyl absorption is particularly informative. In a simple aliphatic ketone, this band is around 1715 cm⁻¹. In **7-Hydroxy-4-methyl-1-indanone**, the carbonyl group is conjugated with the aromatic ring, which delocalizes the pi electrons and weakens the C=O bond, lowering its stretching frequency to below 1700 cm⁻¹.^[11]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and structural features. Electron Ionization (EI) is a common technique that causes predictable fragmentation.

[12][13]

- Molecular Ion (M^+): The molecular formula is $C_{10}H_{10}O_2$. The exact mass is 162.0681 g/mol . The mass spectrum should show a strong molecular ion peak at $m/z = 162$.
- Predicted Fragmentation Pattern: Fragmentation is the process where the unstable molecular ion breaks down into smaller, charged fragments and neutral radicals.[14][15][16]



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Caption: Predicted major fragmentation pathways for **7-Hydroxy-4-methyl-1-indanone**.

Table 4: Predicted Major Fragments in the EI Mass Spectrum

m/z	Proposed Fragment	Rationale
162	$[C_{10}H_{10}O_2]^{+}\cdot$	Molecular Ion ($M^{+}\cdot$)
147	$[M - CH_3]^{+}$	Loss of a methyl radical from the molecular ion.
134	$[M - CO]^{+}\cdot$	Loss of a neutral carbon monoxide molecule, characteristic of ketones.
134	$[M - C_2H_4]^{+}\cdot$	Retro-Diels-Alder (RDA) type fragmentation with loss of ethene from the five-membered ring.

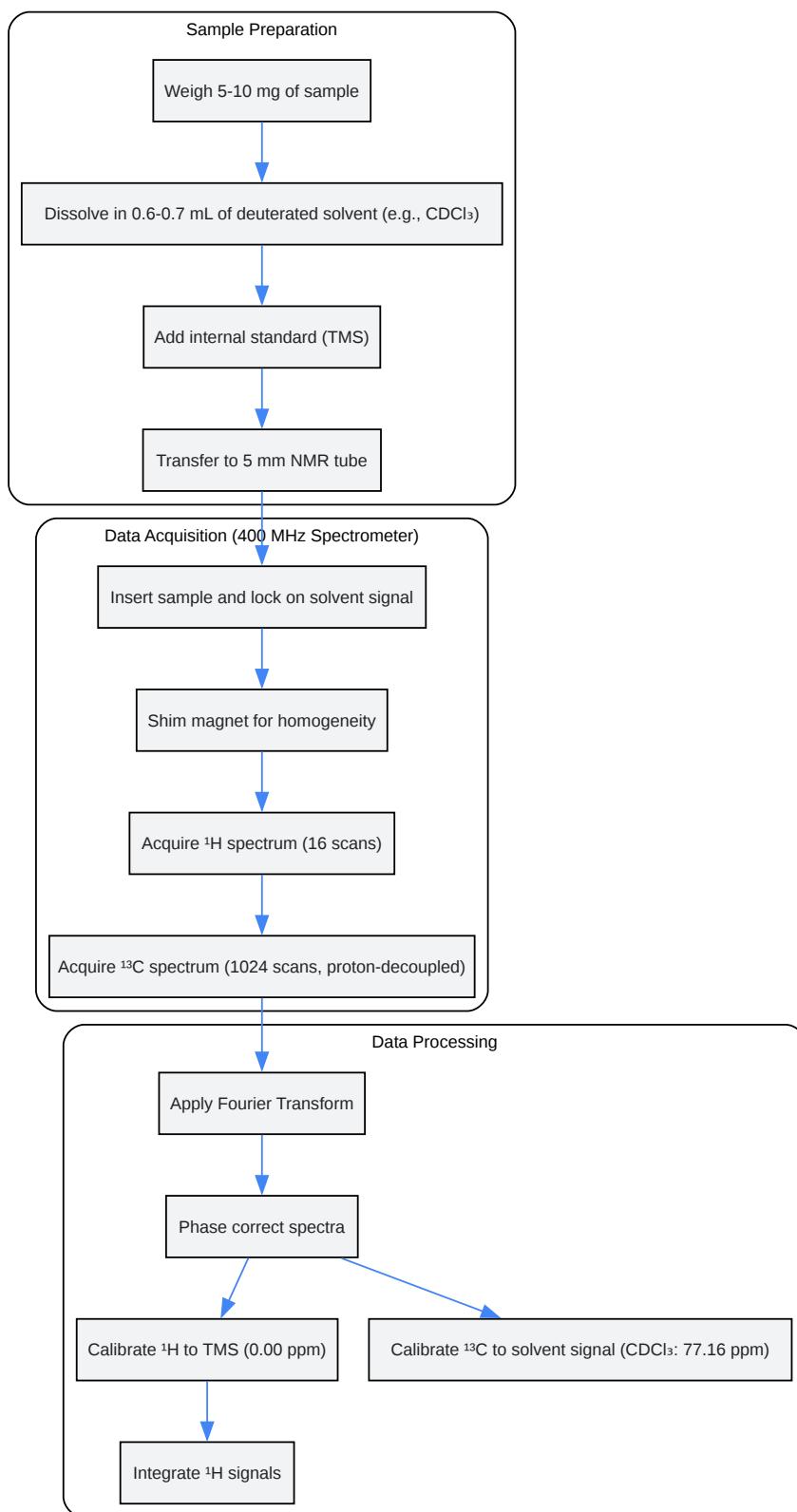
Rationale for Predictions: The fragmentation of cyclic ketones often involves characteristic losses.[\[17\]](#)

- Loss of CO (m/z 134): Alpha-cleavage followed by the loss of carbon monoxide is a very common fragmentation pathway for ketones.
- Loss of Methyl Radical (m/z 147): Cleavage of the methyl group from the aromatic ring would result in a stable benzylic-type cation.
- Loss of Ethene (m/z 134): The five-membered ring can undergo a retro-Diels-Alder (RDA) type cleavage, expelling a neutral ethene molecule.

Part 4: Experimental Protocols

The following are standardized, field-proven protocols for the acquisition of spectroscopic data for a solid organic compound like **7-Hydroxy-4-methyl-1-indanone**.

NMR Spectroscopy Protocol

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Caption: Standard workflow for NMR data acquisition and processing.

- Sample Preparation: Accurately weigh 5-10 mg of **7-Hydroxy-4-methyl-1-indanone** and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆) in a clean vial. Tetramethylsilane (TMS) should be used as an internal reference for chemical shift calibration (δ = 0.00 ppm).[18][19] Transfer the solution to a 5 mm NMR tube.
- Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency to the deuterium signal of the solvent. Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.
- ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typically, 16 to 64 scans are sufficient for a sample of this concentration on a 400 MHz or higher instrument.
- ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[20][21][22]
- Processing: Apply Fourier transformation to the raw data (FID). Manually phase the spectra to ensure all peaks are in the positive absorption mode. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the residual solvent peak. Integrate the peaks in the ¹H spectrum.

FTIR Spectroscopy Protocol (KBr Pellet Method)

- Material Preparation: Use spectroscopy-grade potassium bromide (KBr), dried in an oven at ~110°C for several hours and stored in a desiccator to eliminate moisture, which has strong IR absorptions.[23][24]
- Sample Grinding: In an agate mortar and pestle, grind 1-2 mg of **7-Hydroxy-4-methyl-1-indanone** to a very fine powder.
- Mixing: Add approximately 100-200 mg of the dried KBr to the mortar. Gently but thoroughly mix with the sample powder until the mixture is homogeneous.[25][26]

- Pellet Pressing: Transfer the powder mixture to a pellet die. Place the die under a hydraulic press and apply a pressure of 8-10 metric tons for 1-2 minutes. A vacuum is often applied to the die during pressing to remove trapped air and moisture.
- Data Acquisition: Carefully remove the resulting transparent or translucent KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.[5][27] Record a background spectrum first, then record the sample spectrum (typically 16-32 scans at a resolution of 4 cm^{-1}). The instrument software will automatically ratio the sample spectrum against the background.

Mass Spectrometry Protocol (Electron Ionization)

- Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer's ion source, typically using a direct insertion probe. The probe is heated to volatilize the sample into the gas phase.
- Ionization: The gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion ($\text{M}^{+ \cdot}$).[12][28]
- Fragmentation: The excess energy imparted during ionization causes the molecular ions to fragment into smaller, characteristic ions.[14]
- Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z .[29]

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